2,4-dinitro-N-(2-nitrophenyl)benzamide
Description
Structure and Synthesis
2,4-Dinitro-N-(2-nitrophenyl)benzamide (IUPAC name: this compound; molecular weight: 332.22 g/mol) is a nitro-rich aromatic amide featuring three nitro groups: two at the 2- and 4-positions of the benzamide ring and one at the 2-position of the aniline moiety. Its synthesis typically involves the acylation of 2-nitroaniline with 2,4-dinitrobenzoyl chloride, catalyzed by FeCl₃ in chlorobenzene or toluene under reflux .
Properties
Molecular Formula |
C13H8N4O7 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2,4-dinitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18) |
InChI Key |
ZRVLRHOWKLIQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Properties
- Crystallography : The central amide group (C8–N1–C7=O1–C1) is planar (r.m.s. deviation: 0.0442 Å), forming dihedral angles of 71.76° and 24.29° with the benzamide and aniline rings, respectively .
- Reactivity : The nitro groups enable reduction to amines and nucleophilic aromatic substitution, making it a versatile precursor for pharmaceuticals and polymers .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents (Benzamide/Aniline) | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| 2,4-Dinitro-N-(2-nitrophenyl)benzamide (I) | 2,4-dinitro / 2-nitro | 332.22 | Three nitro groups; planar amide moiety |
| N-(2,4-Dinitrophenyl)-4-nitrobenzamide (II) | 4-nitro / 2,4-dinitro | 347.22 | Additional nitro on aniline; higher density |
| N-(2-Nitrophenyl)benzamide (III) | None / 2-nitro | 242.22 | Single nitro; lower reactivity |
| 4-Bromo-N-(2-nitrophenyl)benzamide (IV) | 4-bromo / 2-nitro | 321.13 | Bromine substituent; halogen interactions |
Key Observations :
- Electron-Withdrawing Effects : Compound I’s three nitro groups create strong electron-deficient aromatic systems, enhancing electrophilic substitution reactivity compared to II (two nitro groups) and III (one nitro group) .
- Crystallinity : Compound I’s planar amide and nitro groups facilitate N–H⋯O hydrogen bonding, forming C(4) chains along [100] . In contrast, IV’s bromine promotes C–H⋯Br interactions, altering crystal packing .
Industrial Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
